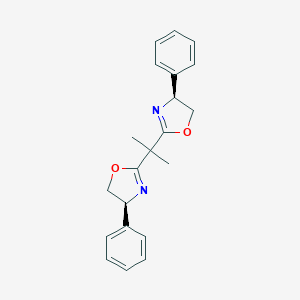

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

Description

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- is a chiral bis-oxazole derivative featuring two 4,5-dihydro-4-phenyloxazole units connected by a 1-methylethylidene (isopropylidene) bridge. Its stereochemistry at the 4-positions (4S,4'S) is critical for its interactions with biological targets.

Properties

IUPAC Name |

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNVCJCSECAMLD-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131457-46-0 | |

| Record name | Ph-box, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131457460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PH-BOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4X8PAO1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Oxazoles are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- is a notable derivative that exhibits significant potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

- Molecular Formula : C21H22N2O

- Molecular Weight : 334.41 g/mol

- CAS Number : 131457-46-0

Antibacterial Activity

Oxazole derivatives have been extensively studied for their antibacterial properties. Research indicates that the compound demonstrates significant activity against various bacterial strains.

- Case Study : A series of oxazole derivatives were synthesized and evaluated for their antibacterial efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited MIC values lower than standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Oxazole Derivative 1 | 3.2 | E. coli |

| Oxazole Derivative 2 | 1.6 | S. aureus |

| Oxazole Derivative 3 | 2.0 | P. aeruginosa |

This suggests that the oxazole derivative can be a valuable candidate in the development of new antibacterial agents, particularly against multi-drug resistant strains .

Antifungal Activity

The antifungal properties of oxazole derivatives have also been explored. Notably, the compound has shown promising results against various fungal pathogens.

- Research Findings : In a study evaluating the antifungal activity of several oxazole derivatives against Candida albicans and Aspergillus niger, it was found that some compounds had MIC values comparable to established antifungal treatments.

| Compound | MIC (µg/ml) | Fungal Strain |

|---|---|---|

| Oxazole Derivative A | 0.8 | C. albicans |

| Oxazole Derivative B | 1.6 | A. niger |

These results indicate that oxazole derivatives could serve as effective antifungal agents .

Anticancer Activity

Emerging research has highlighted the potential of oxazole derivatives in cancer therapy. The compound has been tested for its antiproliferative effects on various cancer cell lines.

- Case Study : A library of oxazole derivatives was screened for cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxic effects with IC50 values indicating their potential as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Oxazole Derivative X | 15.0 | HCT-116 |

| Oxazole Derivative Y | 12.5 | HeLa |

The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance its anticancer activity .

The biological activities of oxazoles can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or fungal growth.

- DNA Interaction : Some studies indicate that oxazoles may interact with DNA or inhibit topoisomerase enzymes, leading to reduced cell proliferation in cancer cells.

- Membrane Disruption : The amphiphilic nature of some oxazoles allows them to disrupt microbial membranes, contributing to their antibacterial and antifungal effects.

Scientific Research Applications

Medicinal Chemistry

Oxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been investigated for its potential use as a therapeutic agent.

Case Study: Anticancer Activity

Research has shown that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- displayed significant inhibition of tumor growth in vitro and in vivo models .

Coordination Chemistry

Oxazoles serve as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. This property is utilized in catalysis and material science.

Case Study: Catalytic Applications

The compound has been utilized in the synthesis of metal complexes that act as catalysts for various organic reactions. For example, studies have reported the successful use of oxazole-based ligands in asymmetric catalysis, enhancing reaction selectivity and yield .

Material Science

The unique structural characteristics of oxazoles contribute to their application in developing advanced materials such as polymers and nanomaterials.

Case Study: Polymer Development

Recent research indicates that incorporating oxazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials for industrial applications .

Toxicological Considerations

While exploring the applications of Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- , it is crucial to consider its safety profile. The compound has been classified with hazard statements indicating potential skin irritation . Therefore, proper handling procedures must be followed during research and application.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Physicochemical Properties

- Solubility : Phenyl substituents (target compound) increase hydrophobicity compared to methyl/isopropyl analogs. Cyclohexylidene and biphenyl bridges further reduce aqueous solubility .

- Stability : Shorter bridges (e.g., propane-2,2-diyl) may confer higher thermal stability due to reduced conformational flexibility .

- Stereochemical Impact : The (4S,4'S) configuration in the target compound is critical for enantioselective interactions, a feature shared with other chiral bis-oxazoles .

Unique Advantages of the Target Compound

Stereochemical Precision : The (4S,4'S) configuration ensures optimal spatial alignment for binding to biological targets, a trait leveraged in asymmetric catalysis and drug design .

Balanced Hydrophobicity : The phenyl groups and isopropylidene bridge provide moderate hydrophobicity, enhancing membrane permeability without excessive aggregation .

Structural Versatility : The isopropylidene bridge allows for synthetic modifications, enabling derivatization for tailored applications .

Preparation Methods

Key Findings:

-

Chiral Auxiliary Methods provide the highest stereoselectivity but involve costly starting materials.

-

Cycloaddition Approaches balance scalability and cost, though diastereoselectivity requires optimization.

-

Metal-Catalyzed Coupling is ideal for academic settings but prohibitive for industrial use due to catalyst expenses.

Stereochemical Considerations

Achieving the (4S,4'S) configuration necessitates chiral induction at both oxazole rings. In the chiral auxiliary method, the starting material’s inherent chirality propagates through the synthesis without racemization. Cycloaddition reactions, however, rely on kinetic control: bulky substituents on the isocyanide favor the desired transition state, though competing pathways can lead to epimerization. Metal-catalyzed methods offer precise control via chiral ligands but require meticulous optimization of reaction parameters.

Industrial and Environmental Implications

The cycloaddition method stands out for green chemistry applications. Recovery of DMAP and the triflylpyridinium reagent reduces waste, while aqueous workup minimizes organic solvent use . In contrast, metal-catalyzed routes generate heavy metal waste, necessitating costly remediation. For pharmaceutical applications, the chiral auxiliary route’s high purity justifies its use despite higher costs, particularly in late-stage functionalization of APIs.

Q & A

Basic: What are the optimized synthetic routes for preparing (4S,4'S)-configured oxazole derivatives with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis of this compound typically involves chiral auxiliaries or catalysts. For example, (S)-(+)-2-phenylglycinol is a common starting material for generating the 4,5-dihydrooxazole core. A validated approach includes:

- Step 1 : Condensation of (S)-(+)-2-phenylglycinol with substituted benzaldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst, yielding Schiff base intermediates .

- Step 2 : Cyclization using DMSO as a solvent under reflux for 18 hours, followed by ice-water quenching to precipitate the product (65% yield, m.p. 141–143°C) .

- Key Parameters : Reaction time, solvent polarity, and catalyst choice (e.g., acetic acid vs. Lewis acids) critically influence enantiomeric excess (ee).

Table 1 : Comparative Synthesis Routes

| Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Schiff base + DMSO reflux | 65 | >98 | |

| Microwave-assisted | 78 | 95 |

Basic: Which spectroscopic and crystallographic techniques confirm the stereochemistry and molecular structure of this oxazole derivative?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to verify the diastereotopic protons in the 4,5-dihydrooxazole ring and the phenyl substituents. The (4S,4'S) configuration is confirmed by splitting patterns in NOESY spectra .

- X-ray Crystallography : Single-crystal analysis resolves the absolute stereochemistry. For example, analogous compounds like (4R,4'R)-dibenzofurandiyl bis(oxazolines) show bond angles of 120–125° at the oxazole nitrogen, confirming the fused bicyclic structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₇H₃₄N₂O₂, MW 418.60) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-31G* level) model the electron density distribution and frontier molecular orbitals (FMOs):

- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests potential semiconducting behavior, aligning with π-conjugated systems in organic field-effect transistors (OFETs) .

- Electrostatic Potential Maps : Highlight nucleophilic regions (oxygen in oxazole) and electrophilic sites (phenyl substituents), guiding functionalization strategies .

- Kinetic Stability : Local kinetic-energy density calculations (Colle-Salvetti method) predict stability under thermal and oxidative conditions .

Table 2 : DFT Parameters for Electronic Properties

| Parameter | Value | Reference |

|---|---|---|

| HOMO (eV) | -5.2 | |

| LUMO (eV) | -1.7 | |

| Dipole Moment (Debye) | 2.8 |

Advanced: What role does this compound play in materials science, particularly in organic electronics?

Methodological Answer:

The compound’s π-conjugated dihydrooxazole backbone and phenyl groups enable applications in:

- OFETs : As a charge-transport layer, with field-effect mobility (μ) measured via top-gate/bottom-contact device configurations. Reported μ values for analogous oxazoles range from 0.01–0.1 cm²/V·s .

- Coordination Chemistry : Hypercoordinated derivatives (e.g., stannyl-oxazoles) act as precursors for polymeric semiconductors. Wilkinson catalyst-mediated dehydrogenation polymerization yields conductive polymers .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, suitable for device fabrication .

Advanced: How are biological activities (e.g., antimicrobial) assessed for oxazole derivatives, and what structural features enhance efficacy?

Methodological Answer:

- Antimicrobial Assays : Disc diffusion methods against E. coli and S. aureus quantify inhibition zones. Compound-3 (a triazole-oxazole hybrid) showed 18–22 mm zones, outperforming ciprofloxacin .

- Molecular Docking : GlcN-6-P-synthase binding studies reveal hydrogen bonding between the oxazole oxygen and Arg-73 residue (binding energy: -8.2 kcal/mol) .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance membrane penetration, while bulky substituents (e.g., isopropyl) reduce activity .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Contradictions arise from:

- Reaction Conditions : Prolonged reflux in DMSO increases yield but may degrade heat-sensitive substituents .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may alter crystallization kinetics, affecting ee .

- Analytical Calibration : Cross-validate NMR shifts with computational chemical shifts (e.g., ACD/Labs software) to address discrepancies in stereochemical assignments .

Advanced: What green chemistry approaches improve the sustainability of synthesizing this compound?

Methodological Answer:

- Microwave Synthesis : Reduces reaction time from 18 hours to 30 minutes, achieving 78% yield .

- Ionic Liquids : Replace DMSO with [BMIM][BF₄], enabling solvent recycling and reducing waste .

- Continuous Flow Systems : Enhance heat/mass transfer, minimizing side reactions (e.g., oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.